2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a substitution reaction using phenyl halides or phenylboronic acids in the presence of a catalyst.
Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the pyrrolidinyl ethanone moiety: This final step may involve the reaction of the thioether intermediate with a pyrrolidinyl ethanone derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and pyrrolidinyl groups may participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, boronic acids, and organometallic reagents.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(morpholin-1-yl)ethanone
- 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone
Uniqueness
- Structural Features : The presence of the pyrrolidinyl group may confer unique properties compared to similar compounds with different substituents.
- Reactivity : Differences in reactivity and stability due to the specific functional groups present.
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(21-8-4-5-9-21)11-24-17-14-10-20-22(16(14)18-12-19-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPHJDIWUCOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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